![molecular formula C17H12S B14757276 7H-Benzo[c]thioxanthene CAS No. 226-05-1](/img/structure/B14757276.png)
7H-Benzo[c]thioxanthene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7H-Benzo[c]thioxanthene is a chemical compound characterized by a central triple ring structure. It is closely related to other compounds in the thioxanthene family, which are known for their unique structural and pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Benzo[c]thioxanthene typically involves the reaction of 5-chloro-2-naphthylthiobenzoic acid with a dehydrating agent to produce a halogenated benzothioxanthenone. This intermediate is then condensed with a γ-dialkylaminopropyl Grignard reagent, followed by hydrolysis to form a hydroxy-benzothioxanthene. The final step involves reduction with phosphorus and hydrogen iodide to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: 7H-Benzo[c]thioxanthene undergoes various chemical reactions, including:
Reduction: Reduction of halogenated intermediates to form the final compound.
Substitution: Reactions with Grignard reagents to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Riboflavin tetraacetate as a photocatalyst, acetonitrile as the solvent.
Reduction: Phosphorus and hydrogen iodide.
Substitution: γ-dialkylaminopropyl Grignard reagent.
Major Products Formed:
- Thioxanthone derivatives
- Hydroxy-benzothioxanthene
- Various substituted benzothioxanthenes .
Aplicaciones Científicas De Investigación
7H-Benzo[c]thioxanthene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 7H-Benzo[c]thioxanthene involves its ability to act as a photocatalyst. Upon irradiation with visible light, it undergoes excitation to its triplet state, which can then participate in various organic transformations. This property makes it a valuable tool in photoredox catalysis, where it facilitates the formation of carbon-carbon bonds and other key reactions .
Comparación Con Compuestos Similares
Thioxanthone: Shares a similar core structure and is also used as a photocatalyst.
Xanthone: Another related compound with a similar triple ring structure but different functional groups.
Phenothiazine: Structurally similar but contains a nitrogen atom in place of a carbon atom in the central ring.
Uniqueness: 7H-Benzo[c]thioxanthene is unique due to its specific structural features and its ability to act as a versatile photocatalyst. Its high triplet energy and long triplet lifetime distinguish it from other aromatic ketones, making it particularly effective in photochemical reactions .
Propiedades
Número CAS |
226-05-1 |
|---|---|
Fórmula molecular |
C17H12S |
Peso molecular |
248.3 g/mol |
Nombre IUPAC |
7H-benzo[c]thioxanthene |
InChI |
InChI=1S/C17H12S/c1-3-7-15-12(5-1)9-10-14-11-13-6-2-4-8-16(13)18-17(14)15/h1-10H,11H2 |
Clave InChI |
WCSYOSRGOYTQOX-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C3=CC=CC=C3C=C2)SC4=CC=CC=C41 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


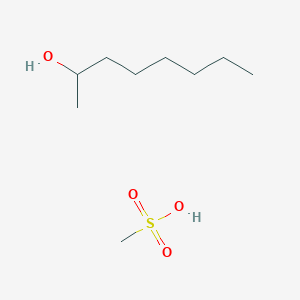


![7-Fluoro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate](/img/structure/B14757223.png)

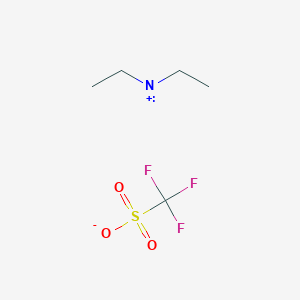
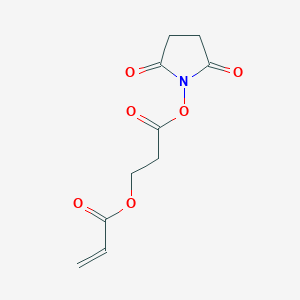
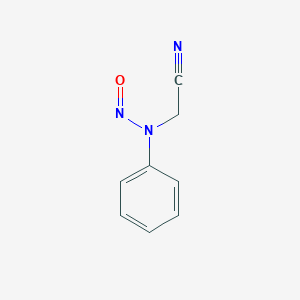
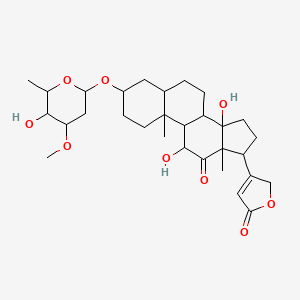

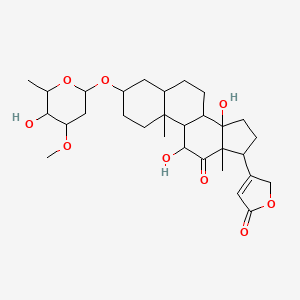
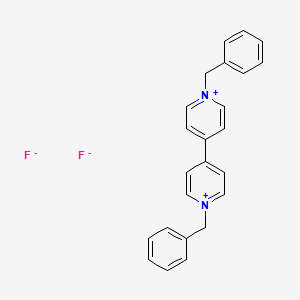
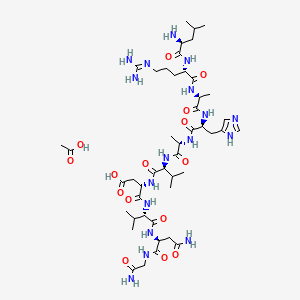
![18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1(21),2,5(17),6,8,10,12,15,19,23(35),24,26,28,30,33-pentadecaene](/img/structure/B14757282.png)
